Methyl 1-amino-4-ethylcycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is a methyl ester derivative of cycloheptane, featuring an amino group and an ethyl substituent on the cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate typically involves the esterification of the corresponding amino acid with methanol. One common method is the use of trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields . The reaction can be summarized as follows:
- The amino acid is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is isolated and purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The scalability of the reaction allows for efficient production of the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in biochemical pathways, influencing enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog known for its role as an ethylene agonist in plants.
Methyl 1-amino-4-methylcyclohexane-1-carboxylate: Another similar compound with different substituents on the cycloalkane ring.
Uniqueness
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
Methyl 1-amino-4-ethylcycloheptane-1-carboxylate (MECHC) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores the biological activity, synthesis, and potential therapeutic applications of MECHC, supported by relevant data tables and research findings.
Chemical Structure and Properties
MECHC is characterized by its unique cycloheptane structure, which contributes to its biological properties. The molecular formula for MECHC is C9H17NO2, and it features an amino group and a carboxylate ester, which are critical for its interaction with biological targets.
Neuropharmacological Effects
Research has indicated that compounds similar to MECHC may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and adenosine receptors. These interactions can influence various neurological processes.
- GABA Reuptake Inhibition : MECHC and its analogs have shown potential as GABA reuptake inhibitors. GABA is a primary inhibitory neurotransmitter in the central nervous system (CNS), and enhancing its availability can have therapeutic effects in conditions like epilepsy and anxiety disorders. Studies have demonstrated that structural modifications to compounds can significantly enhance their potency as GABA transporters (GAT) inhibitors .
- Adenosine Receptor Modulation : Compounds structurally related to MECHC have been investigated for their affinity towards A1 and A2 adenosine receptors. These receptors are involved in various physiological processes, including cardiac function and neurotransmission. The binding affinities of these compounds were assessed using competitive binding assays, revealing significant interactions that could be leveraged for therapeutic development .
Synthesis and Evaluation
The synthesis of MECHC involves several steps that optimize yield and purity. The compound's biological evaluation typically includes in vitro assays to assess receptor binding affinity, functional activity, and selectivity.
Table 1: Summary of Biological Activity Studies on MECHC Analogues
Case Study 1: GABAergic Activity
In a study exploring the effects of various GABA reuptake inhibitors, MECHC was found to exhibit significant inhibitory activity against GAT subtypes, particularly mGAT3 and mGAT4. The study highlighted that modifications in the alkyl chain length influenced potency, with longer chains generally enhancing inhibitory effects .
Case Study 2: Adenosine Receptor Interaction
Another investigation focused on the interaction of MECHC analogues with adenosine receptors. The results indicated that specific structural features were crucial for achieving high affinity at A1 receptors while maintaining selectivity over A2 receptors. This selectivity is vital for minimizing side effects associated with non-selective adenosine receptor modulators .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 1-amino-4-ethylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-9-5-4-7-11(12,8-6-9)10(13)14-2/h9H,3-8,12H2,1-2H3 |
InChI Key |
ALTSLVDQAVEKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(CC1)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.